molecular formula C26H18O4 B14720411 ([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone] CAS No. 20837-33-6

([1,1'-Biphenyl]-2,2'-diyl)bis[(4-hydroxyphenyl)methanone]

Cat. No.: B14720411
CAS No.: 20837-33-6
M. Wt: 394.4 g/mol
InChI Key: ISWIZDJVARGMAJ-UHFFFAOYSA-N
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Description

2,2’-Bis(4-hydroxybenzoyl)-1,1’-biphenyl is an organic compound with a complex structure consisting of two benzoyl groups attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bis(4-hydroxybenzoyl)-1,1’-biphenyl typically involves the condensation of 4-hydroxybenzoyl chloride with biphenyl. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of 2,2’-Bis(4-hydroxybenzoyl)-1,1’-biphenyl may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

2,2’-Bis(4-hydroxybenzoyl)-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in different hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted biphenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-Bis(4-hydroxybenzoyl)-1,1’-biphenyl has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2’-Bis(4-hydroxybenzoyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: A well-known compound with similar structural features but different applications and properties.

    2,2’-Bis(4-hydroxyphenyl)propane: Another related compound with distinct chemical and physical properties.

Uniqueness

2,2’-Bis(4-hydroxybenzoyl)-1,1’-biphenyl is unique due to its specific structural arrangement and the presence of two benzoyl groups

Properties

CAS No.

20837-33-6

Molecular Formula

C26H18O4

Molecular Weight

394.4 g/mol

IUPAC Name

[2-[2-(4-hydroxybenzoyl)phenyl]phenyl]-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C26H18O4/c27-19-13-9-17(10-14-19)25(29)23-7-3-1-5-21(23)22-6-2-4-8-24(22)26(30)18-11-15-20(28)16-12-18/h1-16,27-28H

InChI Key

ISWIZDJVARGMAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)O

Origin of Product

United States

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